![molecular formula C31H40N2O6 B1262492 3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester](/img/structure/B1262492.png)
3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester is an organonitrogen compound, an organooxygen compound and a tert-butyl ester. It derives from an alpha-amino acid.
Aplicaciones Científicas De Investigación
Biodegradation in Soil and Groundwater
A comprehensive review by Thornton et al. (2020) examines the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. The study identifies microorganisms capable of degrading ETBE aerobically as a carbon and energy source or through cometabolism using alkanes as growth substrates. The biodegradation process involves the hydroxylation of the ethoxy carbon by a monooxygenase enzyme, leading to the formation of various intermediates like acetaldehyde, tert-butyl acetate (TBAc), tert-butyl alcohol (TBA), 2-hydroxy-2-methyl-1-propanol (MHP), and 2-hydroxyisobutyric acid (2-HIBA). The paper highlights the ether structure and slow degradation kinetics of ETBE, which may result in slow cell growth and low biomass yields. Additionally, it discusses the genes facilitating the transformation of ETBE, including ethB (within the ethRABCD cluster) and alkB-encoding alkane hydroxylases. The presence of co-contaminants in the environment may either limit or enhance the aerobic biodegradation of ETBE through preferential metabolism and consumption of available dissolved oxygen or through cometabolism (Thornton et al., 2020).
Environmental Occurrence and Fate of Parabens
Haman et al. (2015) discuss the occurrence, fate, and behavior of parabens in aquatic environments. Parabens, due to their preservative properties, are extensively used in foodstuffs, cosmetics, and pharmaceutical drugs. Despite their biodegradability, parabens are ubiquitous in surface water and sediments, likely due to continuous environmental introduction. The paper also covers the reactivity of parabens, especially their potential to form chlorinated by-products in the presence of free chlorine. These chlorinated parabens have been detected in various environmental settings, but their impact and toxicity are not yet fully understood, necessitating further research (Haman et al., 2015).
Propiedades
Fórmula molecular |
C31H40N2O6 |
|---|---|
Peso molecular |
536.7 g/mol |
Nombre IUPAC |
tert-butyl 3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-4-(piperidine-1-carbonyl)-5H-1,3-oxazol-4-yl]propanoate |
InChI |
InChI=1S/C31H40N2O6/c1-30(2,3)39-26(35)17-18-31(29(36)33-19-8-5-9-20-33)27(23-11-6-4-7-12-23)38-28(32-31)24-13-15-25(16-14-24)37-22-10-21-34/h4,6-7,11-16,27,34H,5,8-10,17-22H2,1-3H3/t27-,31-/m0/s1 |
Clave InChI |
QDGYMWPBIKSABL-DHIFEGFHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)CC[C@]1([C@@H](OC(=N1)C2=CC=C(C=C2)OCCCO)C3=CC=CC=C3)C(=O)N4CCCCC4 |
SMILES canónico |
CC(C)(C)OC(=O)CCC1(C(OC(=N1)C2=CC=C(C=C2)OCCCO)C3=CC=CC=C3)C(=O)N4CCCCC4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


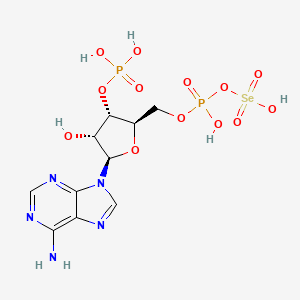
![3-[8-[2-[cyclohexylmethyl-[(2S)-2,3-dihydroxypropanoyl]amino]ethyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B1262411.png)
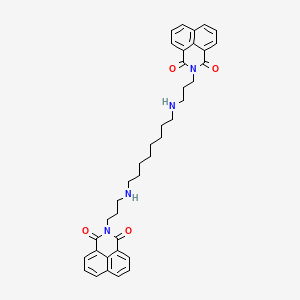
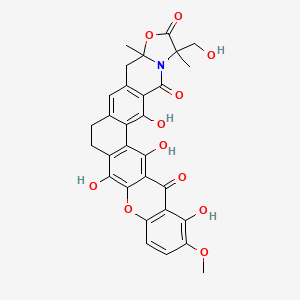

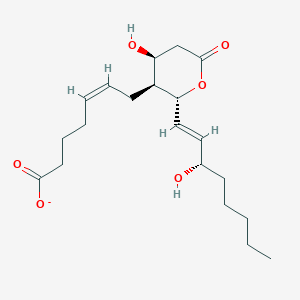
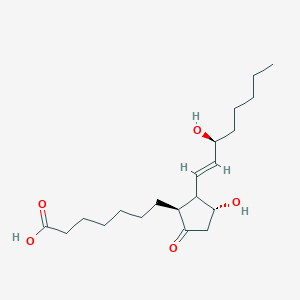

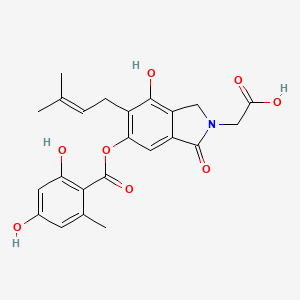
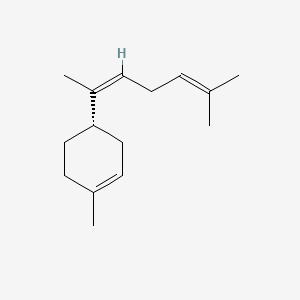
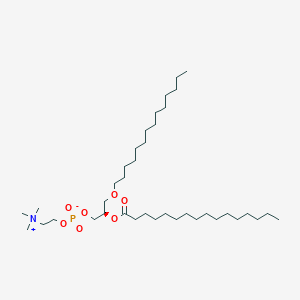
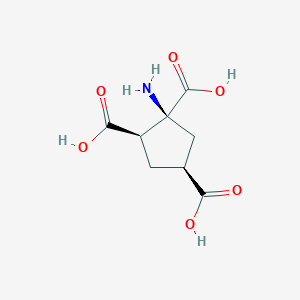
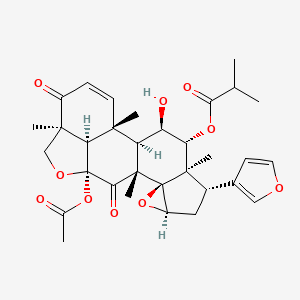
![(2,4-Dibromo-3-{[(4-carbamimidamidobutyl)carbamoyl]oxy}-6-hydroxyphenyl)acetic acid](/img/structure/B1262432.png)
